molecular formula C13H14N4 B12891325 2-Amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)nicotinonitrile

2-Amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)nicotinonitrile

Katalognummer: B12891325
Molekulargewicht: 226.28 g/mol
InChI-Schlüssel: AOAPMWKPIGXJEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)nicotinonitrile is a heterocyclic compound that features a pyrrole ring fused to a nicotinonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)nicotinonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can yield the intermediate hydrazone, which can then be cyclized with a suitable nitrile to form the desired nicotinonitrile derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)nicotinonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)nicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials .

Eigenschaften

Molekularformel

C13H14N4

Molekulargewicht

226.28 g/mol

IUPAC-Name

2-amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C13H14N4/c1-3-9-8(2)17-13(15)10(7-14)12(9)11-5-4-6-16-11/h4-6,16H,3H2,1-2H3,(H2,15,17)

InChI-Schlüssel

AOAPMWKPIGXJEZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(N=C(C(=C1C2=CC=CN2)C#N)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.